

Application Notes and Protocols for Atecegatran TFA in Coagulation Pathway Studies

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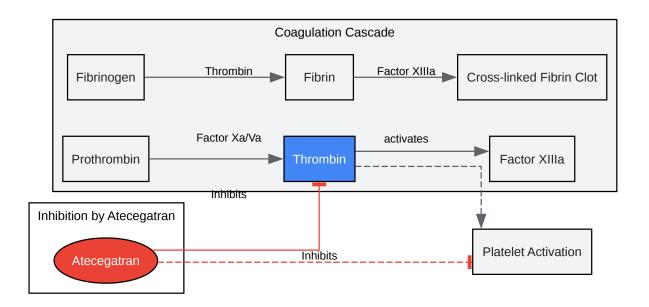
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **Atecegatran TFA**, a potent and selective direct thrombin inhibitor, in the study of coagulation pathways. **Atecegatran TFA** is the trifluoroacetate salt of AR-H067637, the active anticoagulant agent. The orally administered prodrug, Atecegatran metoxil (AZD0837), is converted to AR-H067637 in vivo.[1][2] This document outlines the mechanism of action, key quantitative data, and detailed experimental protocols for in vitro assessment of its anticoagulant effects.

Mechanism of Action

Atecegatran's active form, AR-H067637, is a direct, competitive, and reversible inhibitor of thrombin (Factor IIa).[1] Thrombin is a critical serine protease that plays a central role in the coagulation cascade by converting soluble fibrinogen into insoluble fibrin strands, which form the mesh of a blood clot. Thrombin also amplifies its own production by activating other coagulation factors, such as Factor V, VIII, and XI, and activates platelets, leading to their aggregation.[1] By binding directly to the active site of both free and clot-bound thrombin, AR-H067637 effectively blocks these downstream events, thereby exerting its anticoagulant effect. [1]





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Caption: Mechanism of action of Atecegatran.

Data Presentation

The inhibitory activity of AR-H067637, the active form of Atecegatran, has been quantified across various biochemical and cellular assays. The following tables summarize these key findings.

Table 1: Biochemical and In Vitro Plasma Inhibitory Activity of AR-H067637

Parameter	Target/Assay	Value	Reference
Ki	Human α-thrombin	2-4 nM	[1]
IC50	Thrombin Generation (platelet-poor plasma)	0.6 μΜ	[1]
IC50	Thrombin Time (TT)	93 nM	[1]
IC50	Ecarin Clotting Time (ECT)	220 nM	[1]



Table 2: Platelet Inhibition and In Vivo Efficacy of AR-H067637

Parameter	Assay/Model	Value	Reference
IC50	Thrombin-induced Platelet Aggregation	0.9 nM	[1]
IC50	Thrombin-induced Platelet Activation (GPIIb/IIIa)	8.4 nM	[1]
IC50	Venous Thrombosis (rat model)	0.13 μM (plasma concentration)	[3]
IC50	Arterial Thrombosis (rat model)	0.55 μM (plasma concentration)	[3]

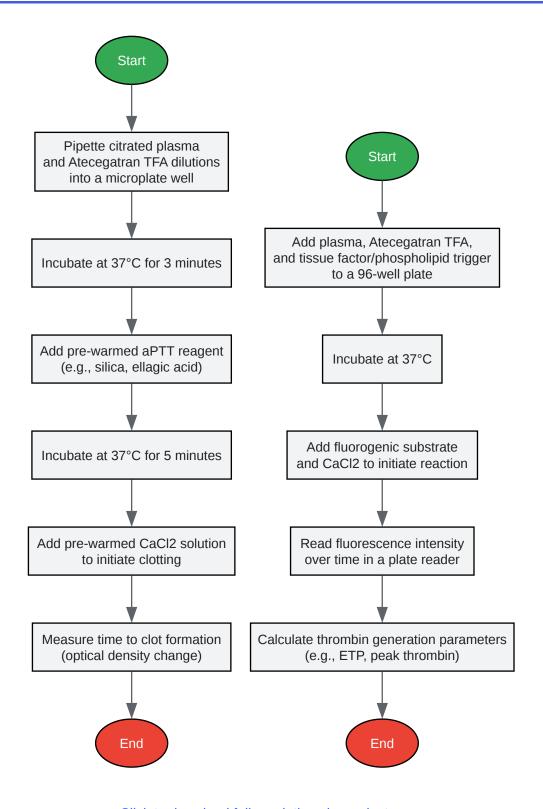
Experimental Protocols

Detailed methodologies for key in vitro coagulation assays to evaluate the effect of **Atecegatran TFA** are provided below.

Protocol 1: Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.





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References

- 1. Biochemical and pharmacological effects of the direct thrombin inhibitor AR-H067637 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of AR-H067637, the active metabolite of the new direct thrombin inhibitor AZD0837, in models of venous and arterial thrombosis and bleeding in anaesthetised rats PubMed [pubmed.ncbi.nlm.nih.gov]
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